![molecular formula C19H23N3O4S2 B2803723 N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851781-17-4](/img/structure/B2803723.png)
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Supramolecular Assembly A series of nimesulidetriazole derivatives, closely related to the target compound, have been synthesized and structurally analyzed using X-ray powder diffraction, highlighting the impact of substitution on their supramolecular assembly. The nature of intermolecular interactions was investigated through Hirshfeld surfaces and 2D fingerprint plots, revealing the formation of cyclic rings and multi-dimensional frameworks through hydrogen bonds and π-interactions (Dey et al., 2015).
Interaction Studies Research on methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, which share structural similarities with the target molecule, has been conducted. This study aimed to understand the effects of temperature and concentration on such interactions, employing volumetric and acoustic properties (Raphael, Bahadur, & Ebenso, 2015).
Adsorption and Corrosion Inhibition Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been examined for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. The findings indicate that these compounds act as mixed-type inhibitors, forming protective films and complexes with the metal surface, validated through electrochemical and surface analysis methods (Olasunkanmi et al., 2016).
Synthesis and Biological Evaluation The synthesis of benzopyran analogues incorporating methylsulfonylaminophenyl groups has been explored for their potential antiarrhythmic and antioxidant activities. These compounds, by merging features of vitamin E with class III antiarrhythmic drug pharmacophores, have shown promise in preclinical evaluations on isolated rat heart preparations (Koufaki et al., 2006).
Cyclooxygenase-2 (COX-2) Inhibition Studies on 1,5-diarylpyrazole derivatives have investigated the impact of the methanesulfonamide group on COX-2 inhibitory activity. Placement of this group at specific positions significantly enhances the selectivity and potency of COX-2 inhibition, demonstrating the critical role of structural features in the design of anti-inflammatory agents (Singh et al., 2004).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, potentially affecting its activity . This interaction could lead to changes in normal nerve pulse transmission, resulting in behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE may affect various biochemical pathways. For instance, it could influence the production of reactive oxygen species (ROS) and free radicals, which are typically produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action on AchE could lead to a range of molecular and cellular effects. For example, it could increase the level of malondialdehyde (MDA), a common biomarker for cellular oxidative injury . Additionally, it could lead to behavioral changes and body movement impairment .
Eigenschaften
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(17-8-6-5-7-14(17)2)13-18(20-22)15-9-11-16(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWVOSNTAIPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)

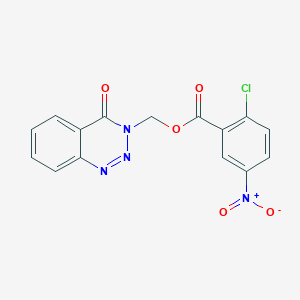
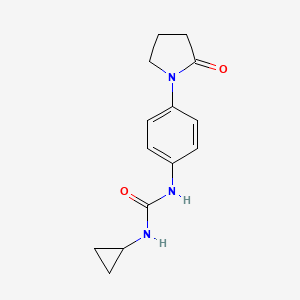
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)
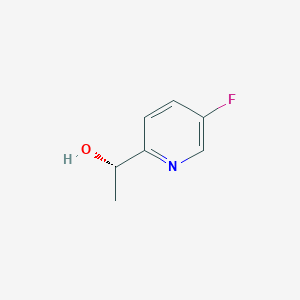
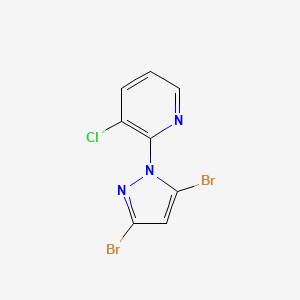
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)
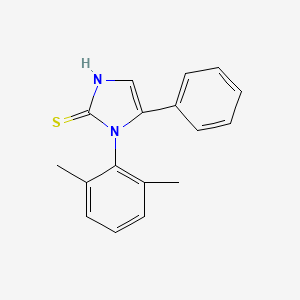
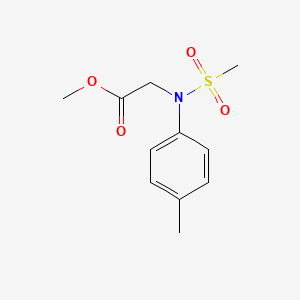
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)